molecular formula C17H23ClN4O4 B12709590 Pyridinium, 5-(dimethylamino)-1-(((4-(dimethylamino)phenyl)methylene)amino)-2-methyl-, perchlorate CAS No. 145234-99-7

Pyridinium, 5-(dimethylamino)-1-(((4-(dimethylamino)phenyl)methylene)amino)-2-methyl-, perchlorate

Cat. No.: B12709590
CAS No.: 145234-99-7
M. Wt: 382.8 g/mol
InChI Key: KFYTWYWNKOWNRC-XMMWENQYSA-M
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Description

Pyridinium, 5-(dimethylamino)-1-(((4-(dimethylamino)phenyl)methylene)amino)-2-methyl-, perchlorate is a complex organic compound belonging to the class of pyridinium salts. Pyridinium salts are known for their diverse applications in organic synthesis, medicinal chemistry, and materials science . This particular compound is characterized by its unique structure, which includes multiple dimethylamino groups and a perchlorate anion.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of pyridinium, 5-(dimethylamino)-1-(((4-(dimethylamino)phenyl)methylene)amino)-2-methyl-, perchlorate typically involves the reaction of 5-(dimethylamino)-2-methylpyridine with 4-(dimethylamino)benzaldehyde in the presence of an acid catalyst. The reaction proceeds through a condensation mechanism, forming the desired pyridinium salt .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. The perchlorate anion is introduced through the addition of perchloric acid or a perchlorate salt during the final stages of the synthesis .

Chemical Reactions Analysis

Types of Reactions

Pyridinium, 5-(dimethylamino)-1-(((4-(dimethylamino)phenyl)methylene)amino)-2-methyl-, perchlorate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include N-oxides, reduced pyridine derivatives, and various substituted pyridinium salts .

Scientific Research Applications

Pyridinium, 5-(dimethylamino)-1-(((4-(dimethylamino)phenyl)methylene)amino)-2-methyl-, perchlorate has several scientific research applications:

Mechanism of Action

The mechanism of action of pyridinium, 5-(dimethylamino)-1-(((4-(dimethylamino)phenyl)methylene)amino)-2-methyl-, perchlorate involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with specific binding sites. These interactions can lead to various biological effects, including antimicrobial and anticancer activities .

Comparison with Similar Compounds

Similar Compounds

    N-picryl-4-(dimethylamino)styrylpyridinium salts: These compounds share structural similarities and exhibit similar reactivity patterns.

    4-(dimethylamino)pyridine: Known for its catalytic properties in organic synthesis.

  • Pillar 4pyridinium : A macrocyclic pyridinium compound with unique structural features .

Uniqueness

Pyridinium, 5-(dimethylamino)-1-(((4-(dimethylamino)phenyl)methylene)amino)-2-methyl-, perchlorate is unique due to its specific arrangement of dimethylamino groups and the presence of a perchlorate anion. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications .

Properties

CAS No.

145234-99-7

Molecular Formula

C17H23ClN4O4

Molecular Weight

382.8 g/mol

IUPAC Name

1-[(E)-[4-(dimethylamino)phenyl]methylideneamino]-N,N,6-trimethylpyridin-1-ium-3-amine;perchlorate

InChI

InChI=1S/C17H23N4.ClHO4/c1-14-6-9-17(20(4)5)13-21(14)18-12-15-7-10-16(11-8-15)19(2)3;2-1(3,4)5/h6-13H,1-5H3;(H,2,3,4,5)/q+1;/p-1/b18-12+;

InChI Key

KFYTWYWNKOWNRC-XMMWENQYSA-M

Isomeric SMILES

CC1=[N+](C=C(C=C1)N(C)C)/N=C/C2=CC=C(C=C2)N(C)C.[O-]Cl(=O)(=O)=O

Canonical SMILES

CC1=[N+](C=C(C=C1)N(C)C)N=CC2=CC=C(C=C2)N(C)C.[O-]Cl(=O)(=O)=O

Origin of Product

United States

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